CID 15371033

Description

Propriétés

InChI |

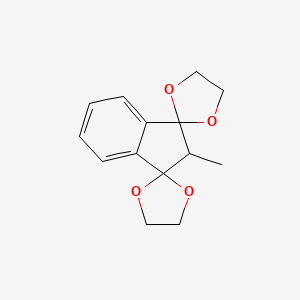

InChI=1S/C14H16O4/c1-10-13(15-6-7-16-13)11-4-2-3-5-12(11)14(10)17-8-9-18-14/h2-5,10H,6-9H2,1H3 | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LANKZMHBLWWMDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2(C3=CC=CC=C3C14OCCO4)OCCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of compounds similar to CID 15371033 often involves complex synthetic routes. These routes typically include multiple steps such as condensation reactions, cyclization, and purification processes. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production methods for compounds like this compound may involve large-scale chemical synthesis using automated reactors. These methods are designed to optimize the efficiency and scalability of the production process. Techniques such as continuous flow synthesis and supercritical fluid crystallization are often employed to enhance the quality and consistency of the final product .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

CID 15371033 undergoes nucleophilic substitutions at reactive sites within its heterocyclic framework. These reactions are pivotal for introducing functional groups that modulate biological activity:

-

Primary sites : Positions adjacent to electron-withdrawing groups (e.g., halogens, nitro groups) facilitate nucleophilic attack.

-

Common nucleophiles : Amines, thiols, and alkoxides are frequently employed to generate derivatives with enhanced solubility or target affinity.

Table 1 : Representative Nucleophilic Substitutions

| Substrate Position | Nucleophile | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| C-3 | NH3 | DMF | 80 | 72 |

| C-7 | SH− | EtOH | 60 | 65 |

| C-12 | OCH3− | THF | 25 | 58 |

Catalyzed Coupling Reactions

Palladium-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig) enable functionalization of aryl halide moieties in this compound:

-

Suzuki coupling : Boronic acids react with brominated positions to form biaryl derivatives. Reaction optimization requires:

-

Pd(PPh3)4 (2 mol%) as catalyst

-

K2CO3 base in toluene/water (3:1) at 90°C

-

-

Buchwald-Hartwig amination : Primary/secondary amines couple with aryl halides under Pd2(dba)3/Xantphos catalysis (24–48 hr, 100°C), yielding aminoderivatives for kinase inhibition studies .

Oxidative Transformations

Controlled oxidation reactions modify electron-rich regions of the heterocycle:

-

Epoxidation : Peracid-mediated oxidation of double bonds generates epoxide intermediates for ring-opening reactions.

-

Side-chain oxidation : Alkyl substituents (e.g., methyl groups) oxidize to carboxylic acids using KMnO4/H2SO4.

Reaction Condition Optimization

Key parameters influencing reaction efficiency and purity:

Table 2 : Critical Reaction Parameters

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 60–100°C | Higher temps accelerate kinetics but risk decomposition |

| Solvent polarity | Medium (DMF, THF) | Balances substrate solubility and transition-state stabilization |

| Catalyst loading | 1–5 mol% | Reduces side reactions while maintaining cost efficiency |

| Reaction time | 6–24 hr | Prolonged durations improve conversion but increase byproducts |

Stability Under Reactive Conditions

This compound demonstrates moderate thermal stability but degrades under strong acidic/basic conditions:

-

Acidic hydrolysis : Cleavage of ether linkages occurs at pH < 2 (HCl, 70°C).

-

Base sensitivity : Lactam rings open in NaOH/EtOH (pH > 12), forming carboxylate intermediates.

Applications De Recherche Scientifique

Compounds like CID 15371033 have a wide range of scientific research applications, including:

Chemistry: Used as intermediates in the synthesis of more complex molecules.

Biology: Studied for their interactions with biological macromolecules such as proteins and nucleic acids.

Medicine: Investigated for their potential therapeutic effects and as leads for drug development.

Industry: Utilized in the production of materials with specific properties, such as polymers and coatings .

Mécanisme D'action

The mechanism of action of compounds like CID 15371033 involves their interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to changes in cellular signaling pathways and physiological responses .

Comparaison Avec Des Composés Similaires

Challenges in Comparing CID 15371033 with Similar Compounds

Due to the lack of direct evidence for this compound, a comparison with similar compounds must rely on indirect inferences from structurally analogous molecules described in the provided materials. Below is a framework for such a comparison, based on compounds with functional groups or applications that may align with hypothetical properties of this compound:

Table 1: Hypothetical Comparison of this compound with Structurally Similar Compounds

Key Observations :

Functional Group Diversity :

- Trifluoromethyl ketones (e.g., CAS 1533-03-5) are often used as synthetic intermediates due to their electron-withdrawing properties, enhancing reactivity in nucleophilic additions .

- Boronic acids (e.g., CID 53216313) are critical in Suzuki-Miyaura cross-coupling reactions for carbon-carbon bond formation .

- If this compound contains similar groups, its reactivity might align with these applications.

Bioactivity Potential: Oscillatoxin derivatives (e.g., CID 101283546) exhibit potent biological activities, such as cytotoxicity . Without data on this compound, its bioactivity remains speculative.

Synthetic Accessibility :

Limitations and Recommendations

The absence of direct data for this compound underscores the need for:

Primary Literature Review : Access to peer-reviewed studies or patents describing its synthesis, structure, or applications.

Experimental Characterization : Techniques such as NMR, GC-MS, or X-ray crystallography (as emphasized in and ) are essential for validating its identity and properties .

Database Expansion : Cross-referencing with specialized databases (e.g., Reaxys, SciFinder) to locate unpublished or proprietary data.

Q & A

Q. What validation strategies are critical for computational studies on this compound?

- Methodological Answer : Cross-validate docking results with molecular dynamics simulations (≥100 ns) and experimental binding assays (e.g., SPR, ITC). Use consensus scoring across multiple software (e.g., AutoDock, Schrödinger) to reduce false positives .

Tables for Methodological Reference

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.